Stereochemical Differentiation from API and Related Impurities
Cefpodoxime Proxetil EP Impurity D is uniquely defined by its (RS) configuration at the 1-position of the proxetil ester side chain. This contrasts with the parent drug cefpodoxime proxetil, which is supplied as a racemic mixture of R- and S-enantiomers, and other EP-specified impurities such as Impurity B (R,R-isomer) and Impurity H (S,S-isomer) [1]. The molecular formula C21H27N5O9S2 and molecular weight of 557.6 g/mol are identical for the API and many of its diastereomeric impurities, meaning chromatographic separation cannot be assumed without authentic reference standards . The distinct stereochemistry ensures a unique retention time and spectral signature, which is essential for unequivocal peak identification and quantification in HPLC methods [1].
| Evidence Dimension | Stereochemical configuration at ester side chain |
|---|---|
| Target Compound Data | (RS)-diastereomer (Cefpodoxime Proxetil EP Impurity D) |
| Comparator Or Baseline | Cefpodoxime Proxetil API (racemic mixture of R- and S-enantiomers); EP Impurity B (R,R-isomer); EP Impurity H (S,S-isomer) |
| Quantified Difference | Stereochemical distinction resulting in different chromatographic retention time and resolution properties. |
| Conditions | Defined by European Pharmacopoeia (EP) monograph for Cefpodoxime Proxetil. |
Why This Matters
Procurement of this specific impurity reference standard is mandatory for the accurate implementation of official pharmacopoeial methods; substitution with an incorrect diastereomer will result in misidentification of peaks, leading to inaccurate impurity quantification and potential batch rejection.
- [1] ChemWhat. Cefpodoxime Proxetil EP Impurity D CAS#: 947692-13-9. ChemWhat Database. https://www.chemwhat.com/cefpodoxime-proxetil-ep-impurity-d-cas-947692-13-9/ View Source
